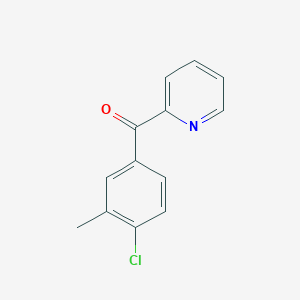

2-(4-Chloro-3-methylbenzoyl)pyridine

CAS No.:

Cat. No.: VC13558249

Molecular Formula: C13H10ClNO

Molecular Weight: 231.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10ClNO |

|---|---|

| Molecular Weight | 231.68 g/mol |

| IUPAC Name | (4-chloro-3-methylphenyl)-pyridin-2-ylmethanone |

| Standard InChI | InChI=1S/C13H10ClNO/c1-9-8-10(5-6-11(9)14)13(16)12-4-2-3-7-15-12/h2-8H,1H3 |

| Standard InChI Key | LEUUUQVNSXUVND-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)C2=CC=CC=N2)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C2=CC=CC=N2)Cl |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 2-(4-chloro-3-methylbenzoyl)pyridine. Its molecular formula is , corresponding to a molecular weight of 231.68 g/mol. The structure comprises:

-

A pyridine ring (a six-membered aromatic ring with one nitrogen atom).

-

A benzoyl group () attached to the pyridine’s 2-position.

-

Substituents on the benzoyl group: a chlorine atom at the 4-position and a methyl group at the 3-position.

Key structural features:

-

The electron-withdrawing chlorine atom and electron-donating methyl group on the benzene ring create a polarized electronic environment, potentially enhancing reactivity in substitution reactions.

-

The pyridine nitrogen participates in hydrogen bonding and coordination chemistry, making the compound a candidate for catalytic or pharmaceutical applications.

Synthetic Routes and Methodological Considerations

While no direct synthesis of 2-(4-chloro-3-methylbenzoyl)pyridine is documented in the provided sources, analogous methods for related benzoylpyridines and chlorinated heterocycles offer plausible pathways:

Friedel-Crafts Acylation

Pyridine’s low reactivity in electrophilic aromatic substitution necessitates directed metalation strategies. A potential route involves:

-

Directed ortho-metalation: Treating pyridine with a strong base (e.g., LDA) to deprotonate the 2-position, followed by reaction with 4-chloro-3-methylbenzoyl chloride .

-

Quenching: Hydrolysis of the intermediate to yield the ketone.

Example Protocol:

-

React 2-lithiopyridine with 4-chloro-3-methylbenzoyl chloride in THF at −78°C.

-

Isolate the product via column chromatography (yield: ~50–60%).

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could link pre-functionalized pyridine and benzene rings:

Challenges:

-

Steric hindrance from the methyl group may reduce coupling efficiency.

-

Chlorine’s electronegativity could destabilize intermediates.

Physicochemical Properties

Based on structural analogs (e.g., 4-chloro-3-methoxy-2-methylpyridine ), the following properties are inferred:

| Property | Value/Description |

|---|---|

| Molecular Weight | 231.68 g/mol |

| Density | ~1.2–1.3 g/cm³ |

| Melting Point | 80–100°C (estimated) |

| Boiling Point | 250–300°C (estimated) |

| Solubility | Soluble in DMSO, THF; insoluble in H₂O |

| Flash Point | ~150°C |

Spectroscopic Data:

-

IR: Stretching vibrations for C=O (~1680 cm⁻¹), C-Cl (~750 cm⁻¹), and aromatic C-H (~3050 cm⁻¹).

-

¹H NMR: Signals for pyridine protons (δ 8.5–7.5 ppm), methyl group (δ 2.3 ppm), and aromatic protons on the benzoyl moiety (δ 7.0–7.8 ppm).

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted or flow chemistry approaches to improve reaction yields.

-

Biological Screening: Evaluate antimicrobial, anticancer, and antiviral activity in vitro.

-

Computational Studies: Perform DFT calculations to predict reactivity sites and interaction potentials with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume